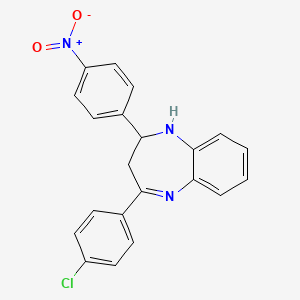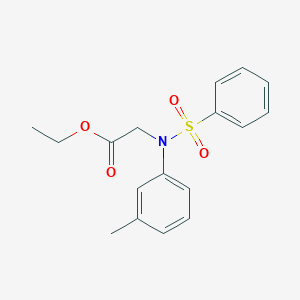![molecular formula C20H14BrClN2O2 B5186784 N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B5186784.png)
N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide are complex and not fully understood. However, it has been shown to have anti-cancer and anti-inflammatory properties, as well as the ability to induce cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide in lab experiments is its potential as a treatment for cancer and inflammation. It is also a relatively stable compound, which makes it easier to work with in the lab. However, one of the limitations of using N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide. One area of research could focus on its potential use as a treatment for specific types of cancer, such as breast cancer or lung cancer. Another area of research could focus on its potential use as an anti-inflammatory agent. Additionally, further research could be done to better understand its mechanism of action and its potential toxicity. Overall, N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has the potential to be a valuable tool for scientific research, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide involves a multi-step process. The first step involves the reaction of 4-bromoaniline with phosgene to form 4-bromoanilinocarbonyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl) benzoic acid. The final step involves the reaction of N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl) benzoic acid with thionyl chloride to form N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide.
Applications De Recherche Scientifique
N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and ovarian cancer. It has also been studied for its potential use as an anti-inflammatory agent and has been shown to have anti-inflammatory properties in vitro.
Propriétés
IUPAC Name |
N-[3-[(4-bromophenyl)carbamoyl]phenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN2O2/c21-14-8-10-15(11-9-14)23-19(25)13-4-3-5-16(12-13)24-20(26)17-6-1-2-7-18(17)22/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGFLPCAMWEASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(4-bromophenyl)carbamoyl]phenyl]-2-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(5-bromo-2-hydroxyphenyl)-5-chloro-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5186714.png)


![7-benzoyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5186735.png)
![5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}isophthalic acid](/img/structure/B5186739.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5186742.png)
![N-butyl-N-methyl-3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5186743.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5186751.png)
![N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5186760.png)
![5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5186764.png)
![1-{4-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5186768.png)

![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-1-naphthamide](/img/structure/B5186787.png)
